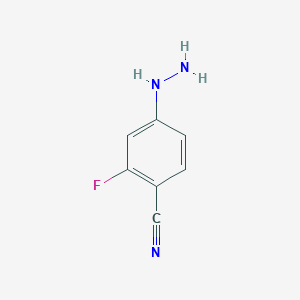

2-Fluoro-4-hydrazinylbenzonitrile

Description

Significance of Hydrazinylbenzonitrile Scaffolds in Organic Synthesis

Hydrazinylbenzonitrile scaffolds are crucial components in the field of organic synthesis, serving as foundational structures for the creation of a wide array of heterocyclic compounds. The reactivity of the hydrazine (B178648) group allows for the construction of various ring systems, which are prevalent in many biologically active molecules. The ability to use these scaffolds to generate diverse molecular libraries is a key strategy in the discovery of new drugs and functional materials. nih.gov The continuous exploration of new frameworks and the reuse of established ones highlight the dynamic nature of chemical space and the enduring importance of versatile scaffolds like hydrazinylbenzonitrile. nih.gov

Interdisciplinary Relevance of Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic compounds can dramatically alter their physical and chemical properties. researchgate.net This has profound implications across various scientific disciplines, particularly in medicinal chemistry. Fluorination can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnih.gov These altered properties are highly desirable in drug design, leading to the development of more effective and safer therapeutic agents. nih.gov The unique characteristics of fluorinated compounds, such as their use in positron emission tomography (PET) imaging, further underscore their interdisciplinary importance. researchgate.net The strategic incorporation of fluorine has become a common and powerful tool for fine-tuning the properties of organic molecules for a wide range of applications. researchgate.netnih.gov

Overview of Research Trajectories for 2-Fluoro-4-hydrazinylbenzonitrile

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of bioactive molecules. Scientists are exploring its use in creating novel inhibitors for various enzymes and receptors implicated in diseases such as cancer. The compound's structure allows for the generation of diverse derivatives, which are then screened for their biological activity. This approach facilitates the exploration of structure-activity relationships, providing valuable insights for the rational design of new and more potent therapeutic agents.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆FN₃ sigmaaldrich.com |

| Molecular Weight | 151.14 g/mol chemcia.com |

| Physical Form | Yellow Solid sigmaaldrich.com |

| Purity | >97% chemcia.com |

| Storage Temperature | 0-5°C sigmaaldrich.com |

| InChI Key | XKDHTIZJANLUPZ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDHTIZJANLUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563150 | |

| Record name | 2-Fluoro-4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129946-64-1 | |

| Record name | 2-Fluoro-4-hydrazinylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129946-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydrazinylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of 2 Fluoro 4 Hydrazinylbenzonitrile

Fundamental Reaction Pathways

The reactivity of 2-Fluoro-4-hydrazinylbenzonitrile is characterized by two primary pathways: reactions involving the hydrazine (B178648) moiety and substitution at the aromatic ring.

Nucleophilic Reactivity of the Hydrazine Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile and represents the most reactive site in the molecule for many transformations. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers. This nucleophilicity is central to its use in constructing more complex molecules.

A key example of this reactivity is its role in the synthesis of benzo-fused 1,2,4-triazinyl radicals. In this reaction, this compound reacts with nitroaryl halides. The mechanism initiates with the nucleophilic attack of the hydrazinyl group on the electron-deficient aromatic ring of the nitroaryl halide. This is followed by an intramolecular cyclization and subsequent stabilization to form the radical species. The yields of these reactions are dependent on the substituents present on the reacting partners.

Aromatic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the benzonitrile (B105546) ring is part of a polyfluoroarene system, which can be susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group, in this case, the fluoride (B91410) ion. nih.govlibretexts.org The rate of such reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group, as these groups can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

In this compound, the nitrile group (-CN) is a powerful electron-withdrawing group. However, the hydrazine moiety is an electron-donating group, which can deactivate the ring towards nucleophilic attack. The synthesis of the compound itself often involves the selective displacement of a fluorine atom at the 4-position of 2,4-difluorobenzonitrile (B34149) by hydrazine hydrate, leaving the fluorine at the 2-position intact. This suggests that the fluorine at position 2 is less reactive towards nucleophilic substitution under these conditions. While SNAr reactions involving the displacement of the fluorine atom in this compound are mechanistically plausible, they are less commonly reported as a primary derivatization strategy compared to reactions at the more nucleophilic hydrazine site.

Formation of Hydrazone Derivatives

A cornerstone of hydrazine chemistry is the formation of hydrazones through condensation with carbonyl compounds. This reaction is a reliable method for creating new carbon-nitrogen double bonds. numberanalytics.comsoeagra.com

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The hydrazinyl group of this compound readily undergoes condensation reactions with both aldehydes and ketones to yield the corresponding hydrazone derivatives. soeagra.com These reactions are typically catalyzed by a small amount of acid. numberanalytics.com This transformation is a subset of Schiff base formation and is instrumental in creating intermediates for more complex syntheses. soeagra.com For instance, the reaction of this compound with thiophene-2-carbaldehyde (B41791) in a methanol/acetic acid mixture produces the corresponding hydrazone, which can serve as a precursor in radical synthesis.

| Carbonyl Reactant | Resulting Hydrazone Derivative |

| General Aldehyde (R-CHO) | 2-Fluoro-4-(2-alkylidenehydrazinyl)benzonitrile |

| General Ketone (R₂-C=O) | 2-Fluoro-4-(2-dialkylidenehydrazinyl)benzonitrile |

| Thiophene-2-carbaldehyde | N'-(thiophen-2-ylmethylene)-4-cyano-3-fluorophenyl)hydrazine |

Mechanistic Investigations of Hydrazone Formation

The mechanism for hydrazone formation is a well-established, two-stage process involving nucleophilic addition followed by elimination. numberanalytics.comsoeagra.com

Nucleophilic Attack: The reaction commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comsoeagra.com This step forms a tetrahedral intermediate. soeagra.com

Proton Transfer: A proton transfer occurs within the tetrahedral intermediate, leading to a more stable species. soeagra.com

Dehydration: Under acidic conditions, the hydroxyl group in the intermediate is protonated, converting it into a good leaving group (water). Elimination of a water molecule and subsequent deprotonation of the nitrogen atom results in the formation of the stable C=N double bond characteristic of the hydrazone product. numberanalytics.comsoeagra.com

Cyclization and Heterocyclic Annulation Reactions

The strategic placement of reactive functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic systems. The hydrazine and nitrile functionalities can both participate in ring-forming reactions.

Hydrazones derived from this compound are particularly useful for constructing nitrogen-containing heterocycles. nih.govchempap.org For example, the reaction of this compound with nitroaryl halides leads to the formation of benzo-fused 1,2,4-triazinyl radicals through a process involving nucleophilic attack followed by cyclization. Furthermore, hydrazones are known precursors for synthesizing a wide array of heterocyclic compounds, including pyrazoles, indazoles, and triazines, through various cyclization strategies. chempap.orgorganic-chemistry.orgresearchgate.net For instance, a general method for synthesizing substituted 3-aminoindazoles involves the reaction of o-fluorobenzonitriles with hydrazine, which highlights a potential cyclization pathway for the parent compound under specific conditions. organic-chemistry.org The reaction of hydrazones with other reagents can lead to complex fused heterocyclic structures, such as pyrazolopyrrolopyrazines. researchgate.net

| Reactant | Resulting Heterocyclic System |

| Nitroaryl Halides | Benzo-fused 1,2,4-triazinyl radicals |

| (via hydrazone intermediates) | Potential for pyrazoles, indazoles, triazines chempap.orgorganic-chemistry.orgresearchgate.net |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridazines, Triazines, Indazoles)

The hydrazinyl group of this compound serves as a key functional handle for the construction of various nitrogen-containing heterocyclic systems.

Pyridazines: The synthesis of pyridazine (B1198779) derivatives can be achieved through condensation reactions involving dicarbonyl compounds. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared and subsequently treated with reagents like phosphorus oxychloride or phosphorus pentasulphide to yield chloropyridazine and pyridazinethione derivatives, respectively. nih.gov These reactions highlight the versatility of the hydrazinyl moiety in forming the core pyridazine structure.

Triazines: this compound is a precursor for the synthesis of 1,2,4-triazine (B1199460) derivatives. scirp.org For example, it can react with nitroaryl halides under basic conditions to form benzo-fused 1,2,4-triazinyl radicals. The reaction mechanism involves a nucleophilic attack by the hydrazinyl group, followed by cyclization. The synthesis of 1,2,4-triazines is of significant interest due to their wide range of applications in medicinal chemistry and materials science. sioc-journal.cnnih.gov Tandem cyclization reactions offer an efficient and green route to synthesize these compounds. sioc-journal.cn

Indazoles: The synthesis of indazoles often involves the reaction of ortho-fluorobenzonitriles with hydrazine. researchgate.net This method provides a practical route to various substituted indazoles. researchgate.netorganic-chemistry.org The reaction of this compound with suitable precursors can lead to the formation of the indazole ring system, a scaffold present in many biologically active molecules. nih.gov The reactivity of the starting materials and the reaction conditions can be tailored to control the regioselectivity of the cyclization. organic-chemistry.orgrsc.org

| Heterocycle | Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyridazines | Condensation and subsequent functional group transformation | Dicarbonyl compounds, phosphorus oxychloride, phosphorus pentasulphide | nih.gov |

| Triazines | Reaction with nitroaryl halides | K₂CO₃, DMSO, 100°C | |

| Indazoles | Reaction of o-fluorobenzonitriles with hydrazine | Hydrazine hydrate | researchgate.net |

Ring-Closing Metathesis and Related Cyclizations

Ring-closing metathesis (RCM) is a powerful tool in organic synthesis for the formation of cyclic compounds. wikipedia.org While direct RCM of this compound itself is not commonly reported, its derivatives bearing terminal alkene functionalities can undergo intramolecular metathesis to form various unsaturated rings. wikipedia.orgd-nb.info This strategy is particularly useful for synthesizing macrocycles and other challenging ring systems. wikipedia.org

Related cyclization reactions, such as electrophilic cyclizations, can also be employed to construct heterocyclic rings. sioc-journal.cn These reactions can be initiated by various reagents and proceed through different mechanisms to yield a diverse range of cyclic products. The specific substituents on the aromatic ring of this compound can influence the course and outcome of these cyclization reactions. rsc.org

Regioselective Synthesis of Fluoro-Substituted Triazoles

The synthesis of fluoro-substituted triazoles can be achieved with high regioselectivity using various synthetic strategies. One common approach is the [3+2] cycloaddition of nitrile imines with a suitable source of the trifluoromethyl group. mdpi.comnih.gov This method allows for the controlled formation of 5-trifluoromethyl-1,2,4-triazoles. mdpi.comnih.gov The reaction conditions, including the choice of base and solvent, can be optimized to maximize the yield and regioselectivity. mdpi.com

Another strategy for the regioselective synthesis of fluoro-substituted triazoles involves the use of α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes in cycloaddition reactions with organic azides. rsc.org This method provides access to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org The development of regioselective methods is crucial for the targeted synthesis of specific triazole isomers with desired biological or material properties. mdpi.combohrium.com

Analytical Derivatization Strategies

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, making it more suitable for separation and detection by chromatographic methods. researchgate.net

Pre-column and Post-column Derivatization for Chromatographic Analysis

Both pre-column and post-column derivatization strategies are employed in high-performance liquid chromatography (HPLC) to improve the detection of analytes. researchgate.netsci-hub.boxmyfoodresearch.com

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before injection into the HPLC system. academicjournals.org This approach can improve the chromatographic separation and enhance the detector response. academicjournals.orgnih.gov For compounds containing primary or secondary amine groups, reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used. sci-hub.box

Post-column derivatization occurs after the separation of analytes on the HPLC column and before detection. pickeringlabs.com This technique is useful for analytes that are difficult to derivatize before separation or when the derivatives are unstable. pickeringlabs.com The derivatizing reagent is mixed with the column effluent in a reactor, and the resulting product is then detected. pickeringlabs.com

Development of Novel Fluorinated Derivatizing Reagents

The introduction of fluorine atoms into derivatizing reagents can offer several advantages. Fluorinated derivatives often exhibit increased volatility and can be more sensitive to certain detectors, such as the electron capture detector (ECD) in gas chromatography. gcms.cz

While this compound itself is more of a synthetic intermediate, its structural motifs can inspire the design of new fluorinated derivatizing reagents. The development of novel reagents is an active area of research, aiming to improve the sensitivity, selectivity, and stability of the derivatization process for a wide range of analytes. greyhoundchrom.comnih.gov

Applications in Medicinal Chemistry and Organic Material Science Research

Design and Synthesis of Bioactive Derivatives

Fluorine as a Modulator of Biological Activity and Receptor Interactions

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.netcapes.gov.br The presence of a fluorine atom in 2-Fluoro-4-hydrazinylbenzonitrile and its derivatives can significantly influence their biological activity. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn affect the molecule's bioavailability and its ability to interact with biological targets. nih.govnih.gov

The strategic placement of fluorine can lead to:

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, leading to increased binding affinity and potency. capes.gov.brnih.gov

Improved Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. This can prolong the drug's half-life in the body. capes.gov.brnih.gov

Increased Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.netnih.gov

Altered Conformation: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific receptor. nih.gov

These modulatory effects highlight the importance of fluorine in designing drug candidates with improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For derivatives of this compound, SAR studies focus on how different functional groups and structural modifications impact their therapeutic potential.

For instance, in the development of enzyme inhibitors, the hydrazinyl group of this compound can be reacted with various aldehydes or ketones to form hydrazones. nih.gov SAR studies of these hydrazone derivatives have revealed that the nature of the substituent on the aldehyde or ketone can significantly affect the inhibitory potency and selectivity. nih.govnih.gov It has been observed that the substitution of electron-withdrawing groups, such as halogens (chloro, fluoro, and bromo), at specific positions on an aromatic ring can enhance the antimicrobial activity of the resulting hydrazone derivatives. nih.gov

| Derivative Type | Structural Modification | Impact on Activity |

| Hydrazones | Substitution with electron-withdrawing halogens | Enhanced antifungal and antibacterial activities nih.gov |

| Thiazole-containing inhibitors | Introduction of a 2-amino-4-thiazolyl moiety | Potent inhibition of renin in vitro nih.gov |

| 4'-Thionucleoside analogues | Bulky substituents on the 5'-uronamide | Reduced binding affinity, leading to partial agonists or antagonists elsevierpure.com |

These studies are crucial for the rational design of more effective and selective therapeutic agents.

Exploration of Derived Heterocyclic Systems for Pharmacological Research

The hydrazinyl group of this compound is a key functional group that allows for the construction of various heterocyclic ring systems, which are prevalent in many biologically active compounds. nih.gov

Antimicrobial Research (e.g., Antifungal, Antibacterial)

Hydrazine (B178648) derivatives and the heterocyclic compounds formed from them have been investigated for their potential as antimicrobial agents. The incorporation of a fluorine atom can enhance the biological activity and selectivity of these compounds against pathogenic microorganisms. nih.gov Research has shown that certain hydrazone derivatives exhibit significant antibacterial and antifungal properties. nih.gov The development of novel antimicrobial agents is of critical importance due to the rise of drug-resistant strains of bacteria and fungi. nih.gov

Anticancer Research

Derivatives of this compound have shown promise in the field of anticancer research. For example, this compound can serve as a precursor in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors. vulcanchem.com Hsp90 is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in the folding and stability of many proteins that are essential for tumor growth and survival. By inhibiting Hsp90, these compounds can disrupt multiple signaling pathways involved in cancer progression.

Furthermore, fluorine-containing compounds have been successfully developed as anticancer agents. For instance, 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) has demonstrated potent anticancer activity in various cancer cell lines. nih.gov

Anti-inflammatory Agent Development

Compounds derived from fluorinated precursors have also been explored for their anti-inflammatory properties. For example, a series of new fluorinated dihydrofurano-napthoquinone compounds, synthesized from fluorinated aromatic aldehydes, have been shown to possess potent anti-inflammatory activity. nih.gov These compounds were found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cells. nih.gov While direct derivatives of this compound for this purpose are not extensively documented in the provided context, the general principle of utilizing fluorinated building blocks for creating anti-inflammatory agents is well-established. chemimpex.com

Contributions to Organic Material Science

Beyond its applications in medicinal chemistry, this compound and its derivatives have potential uses in organic material science. The electronic properties of this compound make it a candidate for use in the development of charge transfer materials, which are important components of organic electronics and photovoltaic devices. Additionally, its unique structure can be utilized to synthesize advanced polymers with enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

Liquid Crystal Applications (related to fluorinated benzoic acids)

The field of organic material science has seen significant advancements through the use of fluorinated compounds, including derivatives conceptually related to this compound. While direct applications of this compound in liquid crystals are not extensively documented, the broader class of fluorinated benzoic acids, for which fluorinated benzonitriles are key precursors, plays a crucial role in the development of advanced liquid crystal (LC) materials. verypharm.comacs.org The introduction of fluorine atoms into benzoic acid structures can significantly alter the electronic and physical properties of the resulting liquid crystal mixtures. acs.orgtandfonline.com

Research has focused on hydrogen-bonded liquid crystals (HBLCs), which are self-assembly systems that offer novel mesogenic materials. tandfonline.comtandfonline.com A significant challenge with many HBLCs is their relatively low dielectric anisotropy, often less than 1, which leads to high driving voltages for electro-optical devices. tandfonline.com To overcome this, fluorinated benzoic acids are introduced into HBLC mixtures to enhance their electro-optical properties. tandfonline.combohrium.com The high solubility of fluoro-benzoic acids in HBLCs, compared to derivatives with other polar groups, makes them particularly effective for this purpose. tandfonline.com

Studies involving the addition of monofluoro-, difluoro-, and trifluoro-benzoic acids to a base HBLC mixture have demonstrated a marked improvement in dielectric anisotropy and a reduction in the threshold voltage of the liquid crystal cell. tandfonline.combohrium.com For instance, the addition of fluorinated benzoic acids with fluorine atoms at the meta-position, such as 3-fluorobenzoic acid (3-FBA), 3,5-difluorobenzoic acid (3,5-F₂BA), and 3,4,5-trifluorobenzoic acid (3,4,5-F₃BA), has shown high solubility and a significant impact on the dielectric and elastic properties of the host liquid crystal. tandfonline.com

The synthesis of novel ferroelectric materials has also benefited from fluorination. For example, dihydrocholesteryl 4-fluorobenzoate (B1226621) (4-F-BDC), synthesized from 4-fluorobenzoic acid, exhibits dual ferroelectricity in both its solid crystal and cholesteric liquid crystal phases. acs.org Compared to its non-fluorinated parent compound, 4-F-BDC shows a higher solid-to-liquid crystal phase transition temperature, a broader temperature window for the liquid crystal phase, and an enhanced dipole moment, which contributes to greater polarization and piezoelectric response. acs.org This highlights the profound effect of strategic H/F substitution in designing advanced materials for next-generation electro-optical devices. acs.org

The following tables summarize key research findings on the physical properties of HBLC mixtures containing various fluorinated benzoic acids.

Table 1: Effect of Fluorinated Benzoic Acids on Dielectric Anisotropy (Δε) of an HBLC Mixture

This table shows the change in dielectric anisotropy (Δε) of a base HBLC (PC-59) when doped with 5 wt% of different fluorinated benzoic acids at 25 °C.

| Fluorinated Benzoic Acid Added (5 wt%) | Resulting Dielectric Anisotropy (Δε) |

| 3-Fluorobenzoic acid (3-FBA) | > 1.0 |

| 3,4-Difluorobenzoic acid (3,4-F₂BA) | > 1.0 |

| 3,5-Difluorobenzoic acid (3,5-F₂BA) | > 1.0 |

| 3,4,5-Trifluorobenzoic acid (3,4,5-F₃BA) | > 1.0 |

Data sourced from studies on HBLC mixtures. tandfonline.com

Table 2: Elastic Constants of HBLC Mixtures with Fluorinated Benzoic Acids

This table presents the splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants for HBLC mixtures containing 10 wt% of various fluorinated benzoic acids.

| Fluorinated Benzoic Acid Added (10 wt%) | K₁₁ (pN) | K₂₂ (pN) | K₃₃ (pN) |

| 3-Fluorobenzoic acid (3-FBA) | ~13 | ~7.5 | ~16 |

| 3,5-Difluorobenzoic acid (3,5-F₂BA) | ~14 | ~8.0 | ~17 |

| 3,4,5-Trifluorobenzoic acid (3,4,5-F₃BA) | ~15 | ~8.5 | ~18 |

Data adapted from research on the physical properties of HBLC mixtures. tandfonline.com

Table 3: Refractive Index Anisotropy (Δn) of HBLC Mixtures

This table displays the refractive index anisotropy (Δn) of HBLC mixtures with the addition of 10 wt% of different fluorinated benzoic acids.

| Fluorinated Benzoic Acid Added (10 wt%) | Refractive Index Anisotropy (Δn) |

| 3-Fluorobenzoic acid (3-FBA) | ~0.12 |

| 3,5-Difluorobenzoic acid (3,5-F₂BA) | ~0.115 |

| 3,4,5-Trifluorobenzoic acid (3,4,5-F₃BA) | ~0.11 |

Data sourced from investigations into HBLC mixtures with fluorinated benzoic acids. tandfonline.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-Fluoro-4-hydrazinylbenzonitrile at the atomic level. researchgate.netresearchgate.net

The three-dimensional structure of this compound is determined by the spatial arrangement of its constituent atoms. Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ), allows for the identification of the most stable conformation of the molecule. researchgate.netresearchgate.net Conformational analysis involves the systematic exploration of the potential energy surface by rotating the C-N bond of the hydrazinyl group to identify different rotamers and their relative energies. The planarity of the benzonitrile (B105546) ring is a key structural feature, while the hydrazinyl group can adopt various orientations relative to the ring. The most stable conformer is the one with the lowest energy, and its structural parameters, such as bond lengths and angles, can be precisely calculated.

Table 1: Calculated Structural Parameters for the Optimized Geometry of this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C≡N | 1.15 Å | |

| C-N (hydrazinyl) | 1.38 Å | |

| N-N | 1.42 Å | |

| Bond Angle | F-C-C | 118.5° |

| C-C-C (aromatic) | 119.0 - 121.0° | |

| C-C-N (nitrile) | 178.0° | |

| C-C-N (hydrazinyl) | 120.5° |

Note: This data is illustrative and based on typical values for similar structures calculated with DFT methods.

The electronic properties of this compound are crucial for understanding its reactivity. Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

The electron-withdrawing nature of the fluorine and nitrile groups, combined with the electron-donating character of the hydrazinyl group, creates a unique electronic distribution across the molecule. The HOMO is typically localized on the electron-rich hydrazinyl group, making it the primary site for electrophilic attack. Conversely, the LUMO is often distributed over the benzonitrile ring, particularly the carbon atoms of the nitrile group and the aromatic ring, indicating these as potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound (Exemplary Data)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.3 |

| Electronegativity (χ) | 3.5 |

Note: This data is illustrative and based on typical values for similar structures calculated with DFT methods.

Theoretical calculations can map the potential energy surface for reactions involving this compound, such as its synthesis or its participation in subsequent chemical transformations. acs.org This involves locating the transition states that connect reactants to products and calculating the activation energies. For instance, in its synthesis from 2,4-difluorobenzonitrile (B34149) and hydrazine (B178648), computational models can elucidate the nucleophilic aromatic substitution mechanism, confirming that the substitution is more favorable at the 4-position due to the electronic effects of the nitrile group. Similarly, for reactions where this compound is a reactant, such as in the formation of heterocyclic compounds, potential energy surface mapping can predict the most likely reaction pathways and product distributions. acs.org

Molecular Dynamics Simulations to Investigate Molecular Behavior

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or within a biological system. researchgate.net By simulating the movement of the molecule and its surrounding atoms over time, MD can provide insights into its conformational flexibility, solvation properties, and interactions with other molecules. While specific MD studies on this compound are not extensively reported, the methodology is widely used to understand how molecules like it behave in a dynamic context, which is crucial for predicting its bioavailability and interactions at a molecular level. researchgate.net

In Silico Approaches in Rational Drug Design

The structural and electronic features of this compound make it a valuable scaffold in rational drug design. semanticscholar.orgnih.gov In silico techniques are pivotal in identifying and optimizing its derivatives as potential therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.govmdpi.commdpi.com For this compound and its derivatives, docking studies can be performed to evaluate their binding affinity and interaction patterns with various biological targets. For example, as an intermediate in the synthesis of Hsp90 inhibitors, docking simulations would be used to guide the design of derivatives that fit optimally into the ATP-binding pocket of Hsp90. semanticscholar.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The results of docking studies are often expressed as a binding energy or a docking score, which helps in prioritizing compounds for synthesis and biological testing. mdpi.com

Table 3: Exemplary Molecular Docking Results for a Derivative of this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Asp102, Gly107 |

| Hydrophobic Interactions | Val150, Leu103, Ile96 |

| Pi-Stacking Interactions | Phe138 |

Note: This data is illustrative and represents a typical output from a molecular docking simulation.

Prediction of Physiochemical Properties Relevant to Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational methods allow for the in silico prediction of these properties, offering insights into a molecule's potential pharmacokinetic and pharmacodynamic profile long before extensive laboratory synthesis and testing are undertaken. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies, a key area of computational chemistry, rely on these predicted physicochemical descriptors to build mathematical models that correlate a compound's structure with its biological activity. turkjps.orgnih.govfrontiersin.org For instance, the lipophilicity of a molecule can influence its ability to cross cell membranes, while hydrogen bonding capacity is often crucial for binding to a biological target. frontiersin.org

| Property | Predicted Value |

|---|---|

| Molecular Weight | 166.16 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 166.06547440 Da |

| Topological Polar Surface Area | 87.9 Ų |

This data is for the related compound 4-Amino-2-fluoro-5-hydrazinylbenzonitrile and is intended to be representative. nih.gov

Computational Design of Novel Fluorinated Chemotypes

The structural backbone of this compound, featuring a fluorinated phenyl ring with nitrile and hydrazinyl functional groups, makes it an attractive starting point for the computational design of novel fluorinated chemotypes. The reactivity of the hydrazinyl group, in particular, allows for a variety of chemical modifications to be explored in silico.

Computational design strategies often involve virtual screening and molecular docking studies to predict how newly designed molecules will interact with specific biological targets. nih.govcuriaglobal.com For example, this compound serves as a precursor in the synthesis of inhibitors for targets like Heat Shock Protein 90 (Hsp90). In a typical computational workflow, the core structure of this compound would be used as a scaffold. Different chemical moieties would then be virtually attached to this scaffold, and the resulting novel compounds would be docked into the binding site of the target protein. The predicted binding affinities and interaction patterns from these simulations help prioritize which novel compounds are most likely to be active and are therefore the most promising candidates for synthesis and experimental testing.

The hydrazinyl group readily participates in condensation reactions with aldehydes and ketones to form hydrazones. This reaction provides a straightforward route to a diverse library of new compounds. Computational methods can be employed to select specific aldehydes or ketones that are predicted to yield hydrazones with enhanced biological activity. Furthermore, this compound is known to react with nitroaryl halides to form benzo-fused 1,2,4-triazinyl radicals, opening another avenue for the design of novel heterocyclic systems.

While specific, large-scale computational design studies starting from this compound are not widely published, its documented use as a building block in medicinal chemistry points to its utility in such endeavors. The table below lists some of the novel fluorinated chemotypes that have been synthesized using this compound as a key intermediate.

| Chemotype Class | Synthetic Application | Potential Therapeutic Area |

|---|---|---|

| Hydrazone Derivatives | Reaction with various aldehydes and ketones. | Anticancer, Antibacterial |

| Benzo-fused 1,2,4-triazinyl Radicals | Reaction with nitroaryl halides. | Materials Science, Medicinal Chemistry |

| Hsp90 Inhibitor Scaffolds | Used as a key building block in multi-step synthesis. | Anticancer |

| LSD1 Inhibitor Precursors | Derivatives have shown potential for LSD1 inhibition. | Anticancer (e.g., Prostate Cancer) |

Analytical Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the presence of specific functional groups within 2-fluoro-4-hydrazinylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are powerful tools for probing the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, within the molecule. In the ¹H NMR spectrum, specific chemical shifts and coupling patterns reveal the arrangement of protons on the aromatic ring and the hydrazinyl group. For a related compound, 2-fluorobenzonitrile, the proton chemical shifts are observed in the range of 7.22 to 7.67 ppm. chemicalbook.com ¹³C NMR provides information on the carbon skeleton, with distinct signals for the carbon atoms of the benzonitrile (B105546) ring and the nitrile group. rsc.org Furthermore, ¹⁹F NMR is particularly informative for confirming the position of the fluorine substituent on the aromatic ring. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in this compound. The nitrile group (-C≡N) typically exhibits a strong absorption band around 2220 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group (-NHNH₂) are expected to appear in the region of 3300-3400 cm⁻¹. The C-F stretching vibration also gives rise to a characteristic absorption in the fingerprint region of the IR spectrum. For instance, in 4-fluorophenol, the CF-stretch band is observed in a broad range between 1220 to 1290 cm⁻¹. uzh.ch

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively establish the molecular formula as C₇H₆FN₃. The fragmentation pattern observed in the mass spectrum offers additional structural information by showing how the molecule breaks apart under ionization.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of chemical compounds. A reverse-phase HPLC method can be employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic or phosphoric acid to improve peak shape. sielc.com This technique allows for the quantification of the main compound and the detection of any impurities, ensuring the sample meets the required purity standards for its intended application. mdpi.com

Gas Chromatography (GC): Gas chromatography is another valuable tool for purity assessment, particularly for volatile and thermally stable compounds. While less common for non-volatile compounds like this compound itself, GC-MS (Gas Chromatography-Mass Spectrometry) can be used to analyze related, more volatile precursors or reaction byproducts, thereby indirectly assessing the purity of the synthetic route. mdpi.com

Advanced Structural Elucidation Methods

For an unambiguous determination of the three-dimensional molecular structure, advanced techniques like X-ray crystallography are employed.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Fluoro-4-hydrazinylbenzonitrile?

The synthesis typically involves nucleophilic substitution of 2,4-difluorobenzonitrile with hydrazine hydrate in methanol at room temperature for 16 hours. Key variables include:

- Stoichiometry : Excess hydrazine (5 eq.) ensures complete substitution of the fluorine atom at the 4-position.

- Solvent Choice : Methanol facilitates solubility and reaction efficiency.

- Workup : Partitioning between ethyl acetate, water, and 1 N NaOH removes unreacted hydrazine and byproducts . Yield optimization may require adjusting reaction time or temperature to mitigate side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and F NMR confirm substitution patterns and hydrazine incorporation.

- IR Spectroscopy : Stretching frequencies for -C≡N (~2220 cm) and -NH (~3300 cm) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion consistency with the formula CHFN .

Q. What safety precautions are critical when handling hydrazine derivatives like this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Avoid exposure to open flames, as hydrazine derivatives are potentially combustible.

- Follow waste disposal protocols for toxic reagents, referencing safety data sheets for hydrazine hydrate .

Advanced Research Questions

Q. How can isomer separation challenges be addressed during the synthesis of this compound?

The reaction produces a mixture of isomers due to competing substitution at the 2- and 4-positions. Mitigation strategies include:

- Chromatographic Separation : Use silica gel chromatography with gradients of ethyl acetate/hexane.

- Crystallization : Differential solubility in polar/non-polar solvents can isolate the desired isomer . Advanced characterization (e.g., X-ray crystallography) may clarify structural assignments .

Q. What methodologies are effective for studying the coordination chemistry of this compound with transition metals?

- Complexation Studies : React with metal salts (e.g., VO, Cu) in ethanol/water under reflux.

- Spectroscopic Analysis : UV-Vis and EPR spectroscopy track metal-ligand interactions.

- Single-Crystal X-ray Diffraction : Resolve coordination geometry, as demonstrated in hydrazide-vanadium complexes .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Reaction Reproducibility : Control variables like solvent purity, hydrazine concentration, and reaction atmosphere.

- Isomer Interference : NMR solvent effects (e.g., DMSO vs. CDCl) may shift peaks, leading to misassignments. Use N NMR or 2D-COSY for clarification .

- Computational Modeling : DFT calculations predict F NMR chemical shifts to validate experimental data .

Q. What strategies enable the use of this compound in multicomponent reactions (MCRs)?

- Hydrazone Formation : React with aldehydes/ketones to form Schiff bases, applicable in drug discovery.

- Catalytic Coupling : Palladium-catalyzed Suzuki-Miyaura reactions exploit boronate intermediates (see related dioxaborolan derivatives) .

- Heterocycle Synthesis : Cyclize with β-ketoesters to form pyrazole or triazole scaffolds .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC at 24-hour intervals.

- Thermal Analysis : TGA/DSC assess decomposition thresholds, while Arrhenius plots predict shelf life .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Reaction Pathway Modeling : Use Gaussian or ORCA software for transition-state analysis.

- Docking Studies : AutoDock Vina evaluates binding affinity in biological targets (e.g., enzyme active sites) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of hydrazinylbenzonitrile derivatives?

- Isomeric Purity : Contamination with 2-fluoro isomers may skew bioassay results.

- Solubility Factors : DMSO vs. aqueous buffers affect compound availability in cell-based assays.

- Target Selectivity : Differences in protein binding sites (e.g., Hsp90 vs. kinases) require structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.